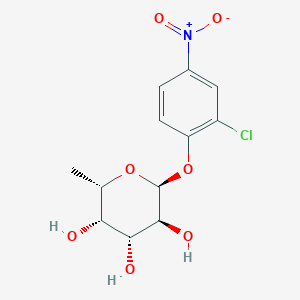

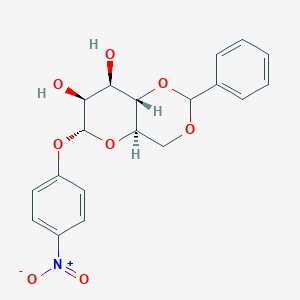

4-Nitrophenyl 4,6-O-benzylidene-a-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

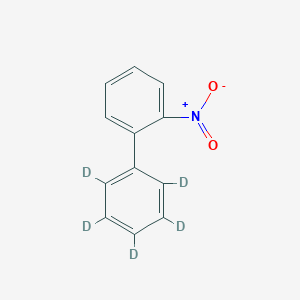

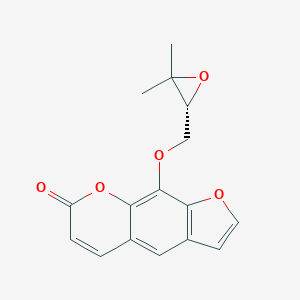

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a biochemical compound with the molecular formula C19H19NO8 and a molecular weight of 389.36 g/mol . It is primarily used in proteomics research and is known for its solid physical state, solubility in chloroform and DMSO, and a melting point of 109-111°C .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is α-mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .

Mode of Action

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside acts as a substrate for α-mannosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the release of 4-nitrophenol and a mannose derivative. The 4-nitrophenol can be detected and quantified, making this compound useful in enzyme activity assays .

Biochemical Pathways

The compound is involved in the mannose metabolic pathway . By acting as a substrate for α-mannosidase, it participates in the breakdown of mannose-rich glycoconjugates. The downstream effects of this process include the generation of mannose for use in other biochemical pathways and the modification of glycoconjugates for various cellular functions .

Pharmacokinetics

It is known to be soluble in dmf , which may influence its absorption and distribution in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability.

Result of Action

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside results in the release of 4-nitrophenol, which can be detected and quantified. This allows for the measurement of α-mannosidase activity, aiding in the study of diseases related to mannose metabolism .

Action Environment

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Additionally, the compound should be stored at -20°C to maintain its stability .

Preparation Methods

The synthesis of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside typically involves the benzylidenation of mannopyranoside derivatives. One common method employs fluoroboric acid as a catalyst, which allows for the purification of the product by simple crystallization . The reaction conditions usually involve maintaining a low temperature and using solvents like chloroform or dichloromethane .

Chemical Reactions Analysis

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation can reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions but can include amines, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

Chemistry: As a substrate in enzymatic assays to study glycosidase activities.

Biology: In the detection and quantification of specific enzymes like alpha-mannosidase.

Industry: Used in the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

Similar compounds to 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside include:

4-Nitrophenyl alpha-D-mannopyranoside: Lacks the benzylidene protection and is used similarly in enzymatic assays.

4-Nitrophenyl beta-D-mannopyranoside: Used to study beta-mannosidase activity.

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside: Contains an additional benzoyl group, making it useful for more specific biochemical applications.

The uniqueness of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside lies in its benzylidene protection, which provides stability and specificity in enzymatic reactions .

Properties

IUPAC Name |

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-VHXLSKCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454080 |

Source

|

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58056-41-0 |

Source

|

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.